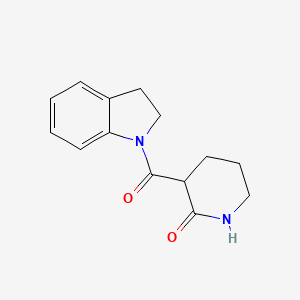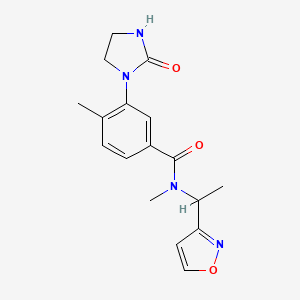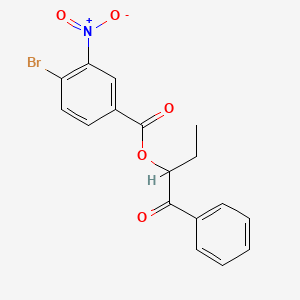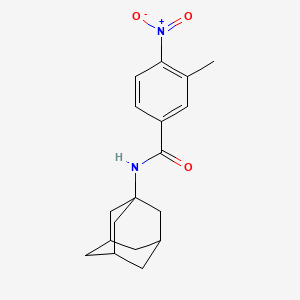![molecular formula C24H30N4O6 B3970878 1-[1-(2-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970878.png)
1-[1-(2-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate
Vue d'ensemble
Description
1-[1-(2-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NBMPR and is a potent inhibitor of nucleoside transporters. The purpose of
Applications De Recherche Scientifique
NBMPR has been widely used in scientific research for its ability to inhibit nucleoside transporters. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which are essential for DNA synthesis and cell division. By inhibiting these transporters, NBMPR can disrupt these processes and provide insights into the mechanisms of DNA synthesis and cell division.
Mécanisme D'action
NBMPR works by binding to the nucleoside transporter and preventing the uptake of nucleosides into the cell. This inhibition can lead to a decrease in DNA synthesis and cell division, which can be used to study the effects of these processes on cellular function and disease.
Biochemical and Physiological Effects:
NBMPR has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to enhance the effectiveness of chemotherapy drugs. Additionally, NBMPR has been shown to have anti-inflammatory properties and to reduce the severity of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBMPR is its specificity for nucleoside transporters, which allows for targeted inhibition of these processes. Additionally, NBMPR is relatively easy to obtain and has a well-established synthesis method. However, one limitation of NBMPR is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving NBMPR. One area of interest is the development of new and more effective nucleoside transporter inhibitors. Additionally, NBMPR could be used to study the effects of nucleoside transporters on a variety of diseases, including cancer, autoimmune diseases, and viral infections. Finally, NBMPR could be used to study the mechanisms of DNA synthesis and cell division, which could lead to new insights into these essential cellular processes.
Conclusion:
In conclusion, 1-[1-(2-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate is a compound that has significant potential for scientific research. Its ability to inhibit nucleoside transporters makes it a valuable tool for studying a variety of cellular processes and diseases. While there are some limitations to its use, NBMPR remains an important compound for researchers in a variety of fields.
Propriétés
IUPAC Name |
1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2.C2H2O4/c27-26(28)22-9-5-4-6-19(22)18-23-12-10-21(11-13-23)25-16-14-24(15-17-25)20-7-2-1-3-8-20;3-1(4)2(5)6/h1-9,21H,10-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDHPEZNWXKAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate](/img/structure/B3970795.png)


![N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]-4-piperidinamine oxalate](/img/structure/B3970807.png)


![2-[4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3970826.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3970840.png)


![2,3,4,5-tetrachloro-6-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3970858.png)


![2-{4-[1-(4-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970909.png)